![molecular formula C16H26N4O3S B5532060 N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a sulfonyl group, and an indazole moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as trifluoroacetic acid (TFA), and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the indazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the indazole moiety can lead to the formation of dihydroindazole derivatives .
Scientific Research Applications
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Indazole derivatives: Compounds containing the indazole moiety have comparable pharmacological properties and are used in similar therapeutic applications.
Uniqueness
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-3-6-11-9-20(24(2,22)23)10-14(11)17-16(21)15-12-7-4-5-8-13(12)18-19-15/h11,14H,3-10H2,1-2H3,(H,17,21)(H,18,19)/t11-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKAAPGXWCVAFE-FZMZJTMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2=NNC3=C2CCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2=NNC3=C2CCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
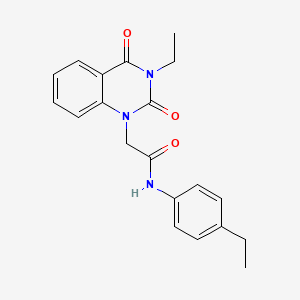
![methyl 3-(cyclobutylmethoxy)-5-{[(3R)-3-piperidinylamino]carbonyl}benzoate hydrochloride](/img/structure/B5531997.png)
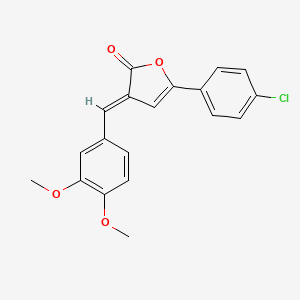
![4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5532026.png)
![N~3~-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5532032.png)
![N-cyclohexyl-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide](/img/structure/B5532039.png)
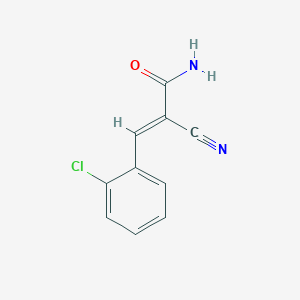
![3-PHENETHYL-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE](/img/structure/B5532054.png)
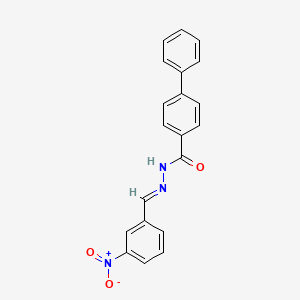
![(3aR*,6aR*)-2-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5532070.png)
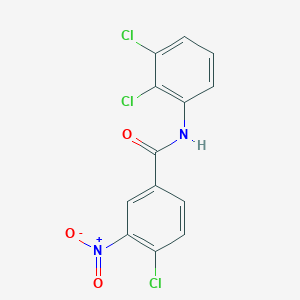
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5532097.png)
